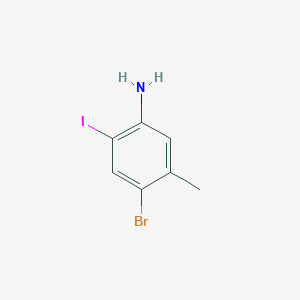

4-Bromo-2-iodo-5-methylaniline

Overview

Description

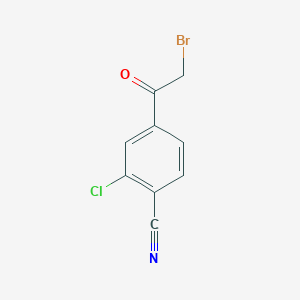

“4-Bromo-2-iodo-5-methylaniline” is a chemical compound with the molecular formula C7H7BrIN . The asymmetric unit of this compound contains two independent molecules, which are linked by weak N-H⋯N hydrogen-bonding interactions between the amino groups .

Synthesis Analysis

The synthesis of “4-Bromo-2-iodo-5-methylaniline” involves several steps . The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is a meta director, so it must be used first, and the conversion to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-iodo-5-methylaniline” is characterized by the presence of bromine, iodine, and a methyl group attached to an aniline ring . The asymmetric unit of the compound contains two independent molecules, which are linked by weak N-H⋯N hydrogen-bonding interactions between the amino groups .Physical And Chemical Properties Analysis

“4-Bromo-2-iodo-5-methylaniline” is a solid at room temperature . It has a molecular weight of 311.95 and its InChI code is 1S/C7H7BrIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 .Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

4-Bromo-2-iodo-5-methylaniline has been utilized in various chemical synthesis processes. A study by (Rizwan et al., 2021) discusses its use in the Palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. This process is notable for incorporating various functional moieties and achieving considerable yields through Suzuki cross-coupling reactions.

Materials Science and Molecular Properties

In the field of materials science, the properties of 4-Bromo-2-iodo-5-methylaniline have been explored for their potential applications. (Jones et al., 2014) examined molecular complexes involving 4-Bromo-2-iodo-5-methylaniline and dinitrobenzoic acids, revealing interesting color change properties in response to molecular disorder and proton transfer. This research demonstrates the compound's relevance in developing materials with color-changing abilities.

Pharmaceuticals and Drug Synthesis

The compound has been utilized in pharmaceutical research, particularly in the synthesis of drug intermediates. For instance, (Ennis et al., 1999) describes the use of 4-Bromo-2-iodo-5-methylaniline in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, highlighting its role in the production of complex pharmaceutical compounds.

Chemical Reactivity and Metabolism Studies

Research into the chemical reactivity and metabolism of haloanilines, including compounds like 4-Bromo-2-iodo-5-methylaniline, provides insights into their biochemical interactions and potential environmental impacts. (Boeren et al., 1992) investigated the rat liver microsomal metabolism of haloanilines, contributing to our understanding of their biological transformations and potential risks.

Safety And Hazards

“4-Bromo-2-iodo-5-methylaniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name |

4-bromo-2-iodo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSLUVOCIKOMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodo-5-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)

![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)

![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)

![Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B1374860.png)

![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)

![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)